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Compound of Interest

2,3-Difluoro-4-hydroxybenzoic
Compound Name: o
aci

Cat. No.: B068359

2,3-Difluoro-4-hydroxybenzoic acid (CAS No: 175968-39-5) is a substituted aromatic
carboxylic acid that has garnered significant interest as a key intermediate and fragment in the
synthesis of complex molecules.[1] Its structure is characterized by a benzoic acid core with
two adjacent fluorine atoms and a hydroxyl group. This specific arrangement of functional
groups imparts unique electronic properties and steric influences, making it a valuable tool in
medicinal chemistry and materials science.

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established
strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2] The
presence of both hydrogen bond donors (hydroxyl, carboxylic acid) and acceptors (fluorine,
oxygen) allows this molecule to participate in a wide array of intermolecular interactions, crucial
for its role in fragment-based drug discovery (FBDD).[3][4]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of 2,3-Difluoro-4-hydroxybenzoic acid is
essential for its effective use in experimental design. The key data is summarized below.
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Property Value Source(s)
CAS Number 175968-39-5 [1][5][6]
Molecular Formula C7HaF203 [1][5][6]
Molecular Weight 174.10 g/mol [1][5][6]
IUPAC Name 2,3-difluoro-4-hydroxybenzoic 6]

acid
Melting Point 210 °C [5]
SMILES ;301=CC(=C(C(=010(=O)O)F)F 161

XIZIDHMVDRRFBT-
InChlKey [6]
UHFFFAOYSA-N

Synthesis Strategies

While specific, detailed protocols for the large-scale synthesis of 2,3-Difluoro-4-
hydroxybenzoic acid are often proprietary, general synthetic routes can be devised based on
established organofluorine chemistry. A common conceptual approach involves the multi-step
functionalization of a fluorinated benzene precursor. A plausible retrosynthetic analysis
suggests that the molecule can be constructed through methods like directed ortho-lithiation
followed by carboxylation, or through functional group interconversions such as nitration,
reduction, diazotization, and hydrolysis on a suitable difluoro-chlorobenzene starting material.

[71L8]

The diagram below illustrates a generalized workflow for synthesizing substituted
hydroxybenzoic acids, highlighting the logical progression from starting materials to the final
product.
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Conceptual Synthesis Workflow
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Caption: Conceptual workflow for the synthesis of functionalized benzoic acids.
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Key Applications in Scientific Research
Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful alternative to high-throughput screening for identifying
starting points for drug development.[4] This approach uses small, low-molecular-weight

molecules (“fragments") to probe the binding sites of biological targets.[3] 2,3-Difluoro-4-
hydroxybenzoic acid is an exemplary fragment due to its:

o Low Molecular Weight: Conforms to the "Rule of Three" often used in fragment library
design.[3]

e Rich Functionality: Possesses hydrogen bond donors and acceptors, enabling it to form key
interactions within protein binding pockets.

e Fluorine Substitution: The ortho-difluoro pattern can be used to modulate pKa, improve
binding affinity through fluorine-protein interactions, and block metabolic degradation
pathways.[2]

This molecule serves as a foundational scaffold that can be elaborated or "grown" into a more
potent, lead-like compound while maintaining a high ligand efficiency.[9]

Role in Fragment-Based Drug Discovery (FBDD)

Fragment Library creening Biophysical Screening Hit 1D @ 'dZ";'_';:u';':O_A_ Fragment Growth
(<300 Da) (SPR, NMR, etc.) bl !
hydroxybenzoic acid)

ization Drug Candidate
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Caption: The progression from a fragment hit to a drug candidate in FBDD.

Kinase Inhibitors

Protein kinases are a critical class of enzymes and a major target for drug discovery,
particularly in oncology.[10] Many FDA-approved kinase inhibitors contain fluorinated aromatic
moieties.[10] The structural features of 2,3-Difluoro-4-hydroxybenzoic acid make it an
attractive starting point for synthesizing kinase inhibitors, where the hydroxyl and carboxylate
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groups can form crucial hydrogen bonds with the hinge region of the kinase active site, while
the difluorophenyl ring can occupy adjacent hydrophobic pockets.[11][12]

Materials Science and Liquid Crystals

Substituted hydroxybenzoic acids are fundamental building blocks for thermotropic liquid
crystals.[13] The rigid core of the benzoic acid, combined with its ability to form hydrogen-
bonded dimers, promotes the molecular self-assembly required for liquid crystalline phases.[13]
The introduction of lateral fluorine atoms, as in 2,3-Difluoro-4-hydroxybenzoic acid, can
significantly alter the mesomorphic properties, such as transition temperatures and the specific
liquid crystal phases formed, potentially leading to materials with novel electro-optical
properties.[14][15]

Spectroscopic and Analytical Characterization

Accurate identification and purity assessment are critical. While experimental spectra for this
specific compound are not widely published, its characteristics can be reliably predicted based
on its structure and data from analogous compounds.[16]

'H NMR (Proton NMR): The spectrum is expected to show distinct signals for the two
aromatic protons, with chemical shifts and coupling constants influenced by the adjacent
fluorine, hydroxyl, and carboxyl groups. The acidic protons of the -OH and -COOH groups
will appear as broad singlets, typically at high chemical shifts (>10 ppm for -COOH), and
their position can be solvent-dependent.

e 13C NMR: The carbon spectrum will show seven distinct signals. The signals for the carbons
directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The electron-
withdrawing effects of the substituents will cause significant downfield shifts for the ipso-
carbons.

e 19F NMR: This is a crucial technique for fluorinated compounds, expected to show two
distinct signals for the non-equivalent fluorine atoms.

e Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H
stretching band from the hydrogen-bonded carboxylic acid dimer (typically ~2500-3300
cm~1). A sharp C=0 stretch for the carboxylic acid will be visible around 1680-1710 cm~?. C-
F stretching vibrations are expected in the 1100-1300 cm~1 region.
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e Mass Spectrometry (MS): Electron lonization (EI) mass spectrometry should show a clear
molecular ion peak (M*) at m/z 174.[16] Common fragmentation patterns would include the
loss of -OH (m/z 157) and -COOH (m/z 129).

Representative Experimental Protocol: Amide
Coupling

The carboxylic acid moiety is readily functionalized. Amide coupling is a fundamental
transformation in medicinal chemistry to link fragments or build more complex molecules. The
following is a generalized, robust protocol for the coupling of 2,3-Difluoro-4-hydroxybenzoic
acid with a primary amine.

Objective: To synthesize an N-alkyl-2,3-difluoro-4-hydroxybenzamide.

Materials:

2,3-Difluoro-4-hydroxybenzoic acid (1.0 eq)

e Primary amine (e.g., benzylamine) (1.1 eq)

o Peptide coupling agent (e.g., HBTU, HATU) (1.2 eq)
e Organic base (e.g., DIPEA, triethylamine) (2.5 eq)

e Anhydrous solvent (e.g., DMF, DCM)

o Standard work-up and purification reagents (Ethyl acetate, 1M HCI, saturated NaHCOs,
brine, anhydrous MgSOa)

Step-by-Step Methodology:

» Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen),
dissolve 2,3-Difluoro-4-hydroxybenzoic acid (1.0 eq) and the peptide coupling agent (1.2
eq) in the anhydrous solvent.

» Activation: Add the organic base (2.5 eq) to the stirred solution and allow the mixture to stir
at room temperature for 15-20 minutes to activate the carboxylic acid.
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Amine Addition: Add the primary amine (1.1 eq) to the reaction mixture.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by
Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 2-6 hours).

Quenching & Extraction: Once complete, dilute the reaction mixture with ethyl acetate. Wash
the organic layer sequentially with 1M HCI, saturated aqueous NaHCOs, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSOu4, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude product by column chromatography on silica gel or by
recrystallization to yield the pure amide product.
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Workflow for Amide Coupling Reaction
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Caption: A standard workflow for a peptide coupling reaction.
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Safety, Handling, and Storage

As a laboratory chemical, 2,3-Difluoro-4-hydroxybenzoic acid must be handled with
appropriate precautions.

e Hazard Identification: Aggregated GHS information indicates that this compound is a skin,
eye, and respiratory irritant.[6][17] It may be harmful if swallowed.[6]

o H315: Causes skin irritation.[6][17]
o H319: Causes serious eye irritation.[6][17]
o H335: May cause respiratory irritation.[6][17]

» Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses
or goggles, a lab coat, and chemical-resistant gloves (e.qg., nitrile).[18][19]

e Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust.[20] Avoid contact with skin and eyes.[18] Wash hands thoroughly after
handling.[17]

» Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][21]
Some suppliers recommend refrigeration.[18]

o Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
[18]

Conclusion

2,3-Difluoro-4-hydroxybenzoic acid is a high-value research chemical whose utility is rooted
in its unique combination of fluorination and versatile functional groups. Its role as a strategic
building block in medicinal chemistry, particularly in the rational design of kinase inhibitors and
through fragment-based discovery, is well-established. Furthermore, its potential in creating
novel liquid crystalline materials underscores its broader applicability. For researchers and drug
development professionals, a thorough understanding of its properties, handling, and reactivity
is key to unlocking its full potential in the pursuit of new therapeutics and advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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